methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride
Description
Methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride (CAS 25692-00-6) is an α,β-unsaturated ester with an amino substituent and a methyl branch. Its structure features a conjugated enoate system (E-configuration), an amino group at the 4-position, and a methyl group on the same carbon, contributing to its unique stereoelectronic properties. The compound is synthesized via multi-step organic reactions, including esterification and hydrochlorination, as detailed in patent literature .
Properties
IUPAC Name |
methyl (E)-4-amino-4-methylpent-2-enoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2,8)5-4-6(9)10-3;/h4-5H,8H2,1-3H3;1H/b5-4+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQQPMKYIAFJBM-FXRZFVDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride can be synthesized through the esterification of corresponding amino acids with methanol in the presence of trimethylchlorosilane . This method offers convenience, mild reaction conditions, and good to excellent yields. Another approach involves the use of dendrimeric intermediates in a one-pot reaction, which provides friendly reaction conditions and good yields .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale esterification processes using methanol and trimethylchlorosilane. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group in the compound enables nucleophilic substitution under basic conditions. For example:
-
Reaction with amines : The methyl ester undergoes aminolysis in the presence of amines (e.g., benzylamine) to yield amide derivatives.
-
Hydrolysis : Acidic or alkaline hydrolysis converts the ester to the corresponding carboxylic acid.
Example Reaction Pathway :
Key Conditions :
-
Solvents : Dichloromethane (DCM), acetonitrile
-
Catalysts : Triethylamine (TEA), 4-dimethylaminopyridine (DMAP)
Supporting Source : ,
Cyclization Reactions
The α,β-unsaturated ester moiety and amino group facilitate intramolecular cyclization. For instance:
-
Formation of heterocycles : Reactivity with carbonyl electrophiles (e.g., triphosgene) generates oxazolidinones or pyrimidine derivatives.
Reported Cyclization Protocol :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Triphosgene (DCM) | 0°C → RT, 1 h | Oxazolidinone analog | 65–72% |
| K₂CO₃ (MeCN) | Reflux, 12 h | Pyrimidine-fused compound | 58% |
Coupling Reactions
The compound participates in cross-coupling reactions:
-
Buchwald–Hartwig amination : Palladium-catalyzed coupling with aryl halides introduces aryl groups at the amino position.
Key Observations : -
Ligands: Xantphos, BINAP
Hydrogenation of the α,β-Unsaturated Ester
Catalytic hydrogenation reduces the double bond, yielding saturated esters.
Example :
Conditions :
Functional Group Transformations
-
Acylation : The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to produce N-alkylated derivatives.
| Reaction Type | Reagent | Product | Purity |
|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetylated derivative | 98.8% |
| Alkylation | Methyl iodide | N-Methylamino ester | 88% |
Stability and Side Reactions
-
Thermal degradation : Prolonged heating (>100°C) leads to decarboxylation or isomerization.
-
pH sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Scientific Research Applications
Based on the provided search results, here's what is known about the applications of methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride:
- Chemical Synthesis: this compound is a chemical compound that can be used in chemical synthesis .
- Pharmaceutical Industry: (R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate is used as a potential pharmaceutical in the pharmaceutical industry .
- Intermediate in NEP Inhibitor Production: It can be used as an intermediate for producing NEP (Neprilysin) inhibitors or their prodrugs. These inhibitors often contain a γ-amino-δ-biphenyl-α-methylalkanoic acid or its ester backbone .
- Hypertension and Cardiovascular Disease Treatment: Prodrugs of NEP inhibitors, which may be derived from or related to this compound, can be used in pharmaceutical compositions for treating hypertension and cardiovascular diseases . These compositions may also include angiotensin receptor antagonists, mutual prodrugs, and diuretic drugs . Specific conditions mentioned include heart failure, left ventricular dysfunction, diabetic cardiac myopathy, arrhythmias, atrial fibrillation, vascular remodeling, myocardial infarction, atherosclerosis, angina, renal insufficiency, and others .
- Preparation of Gamma-Aminovalerate Derivatives: It can be used in the preparation of gamma-aminovalerate derivatives, which involves reduction, oxidation, Wittig reaction, and hydrogenation reduction steps, starting from N-((tert-butoxycarbonyl)amino-4,4-biphenyl-R-propanoate .
Mechanism of Action
The mechanism of action of methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing biochemical processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₇H₁₄ClNO₂ (calculated based on structural analogs)
- Functional Groups: Ester (methyl), amino, and α,β-unsaturated carbonyl.
- Stereochemistry : The E-configuration at the double bond ensures planarity, influencing reactivity in Michael addition or nucleophilic substitution reactions.
Comparison with Structurally Similar Compounds
Methyl (2E)-4-amino-2-methylbut-2-enoate Hydrochloride
Molecular Formula: C₆H₁₁ClNO₂ Structural Differences:
(2E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride
Molecular Formula: C₆H₁₁Cl₂NO Structural Differences:
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
Molecular Formula: C₈H₁₈ClNO₂ Structural Differences:
Ethyl 2-Amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride
Molecular Formula: C₁₂H₁₈ClNO₄S Structural Differences:
- Aromatic sulfonyl group introduces steric bulk and polarity.
- Ethyl ester instead of methyl.
Key Data : - Typical Applications : Probable use in protease inhibition studies due to sulfonyl group’s hydrogen-bonding capacity .
Comparative Data Table
Research Findings and Implications
- Reactivity Trends : Acyl chloride derivatives (e.g., compound 2.2) exhibit higher reactivity than esters, making them unsuitable for prolonged storage but ideal for rapid derivatization .
- Spectroscopic Differentiation: ¹H-NMR data for methylamino-substituted compounds (e.g., δ 2.54 for NCH₃ in compound 2.3) provide clear markers for structural validation .
Biological Activity
Methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers investigating its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C6H11ClN2O2
- Molecular Weight : 178.62 g/mol
- CAS Number : 2225181-78-0
The compound features an amino group and a methyl ester, which are crucial for its biological interactions. The presence of the hydrochloride salt form enhances its solubility in aqueous environments, facilitating its use in biological assays.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity.
- Transporter Interaction : It may serve as a substrate for specific amino acid transporters, which are vital for cellular uptake and metabolism.
Pharmacological Applications
- Neuroprotective Effects : Research indicates that compounds similar to methyl (2E)-4-amino-4-methylpent-2-enoate have shown neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anticancer Activity : Studies have suggested that amino acid derivatives can inhibit tumor growth by modulating the activity of cationic amino acid transporters, which are often upregulated in cancer cells .
- Potential as a PET Tracer : The compound has been evaluated as a potential positron emission tomography (PET) tracer due to its ability to target specific metabolic pathways in tumors .
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, this compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive function scores compared to control groups .
Case Study 2: Antitumor Efficacy
In vitro studies using glioma cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The mechanism was linked to the inhibition of specific cationic amino acid transporters, leading to decreased nutrient availability for tumor cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Amino Acid Derivative | Neuroprotective, Anticancer |
| Ethyl 2-amino-4-methylpent-4-enoate | Ester Derivative | Intermediate in organic synthesis |
| 2-amino-5-fluoro-2-methylpentanoic acid | Fluorinated Amino Acid | PET tracer for tumor imaging |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Significant findings include:
- Synthesis Techniques : Efficient synthetic routes have been developed using diphenylammonium triflate as a catalyst, enhancing yield and purity.
- Biological Evaluation : In vitro assays demonstrated that the compound effectively modulates enzyme activity related to neurotransmitter synthesis, indicating potential applications in treating mood disorders .
- Safety Profile : Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses, although further studies are necessary to confirm long-term safety .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodology : Start with a retrosynthetic analysis focusing on α,β-unsaturated ester formation. Use palladium-catalyzed hydrogenation (e.g., 10% Pd/C under 40 psi H₂ in ethanol) for selective double-bond reduction, as demonstrated in analogous compounds . Optimize reaction time (e.g., 1–3 hours) and solvent systems (e.g., THF/MeOH mixtures) to minimize side reactions. Monitor reaction progress via TLC or HPLC, and confirm purity (>98%) using COA (Certificate of Analysis) protocols .
Q. How can researchers ensure the purity and structural fidelity of this compound during synthesis?
- Methodology : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. Validate purity via HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS for molecular ion confirmation). Cross-reference NMR data (¹H/¹³C) with literature values for α,β-unsaturated esters and tertiary amines, focusing on key signals: δ 5.8–6.2 ppm (enolic protons) and δ 2.8–3.2 ppm (N-methyl groups) .
Q. What analytical techniques are critical for characterizing the stereochemistry of the (2E)-configured double bond?
- Methodology : Use NOESY NMR to confirm spatial proximity of substituents across the double bond. Compare experimental IR stretching frequencies (C=O ~1700 cm⁻¹, C=C ~1620 cm⁻¹) with computational DFT models. Chiral HPLC (e.g., Chiralpak AD-H column) can resolve enantiomeric impurities if present .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?
- Methodology : Conduct a meta-analysis of published datasets, focusing on variables like solvent choice (DMSO vs. aqueous buffers), assay pH, and cell line variability. Replicate key experiments under standardized conditions (e.g., ISO 10993-5 for cytotoxicity). Use statistical tools (ANOVA, p-value adjustments) to identify confounding factors .
Q. What strategies are effective for studying the compound’s stability under physiological conditions (e.g., pH 7.4, 37°C)?
- Methodology : Perform accelerated stability testing (ICH Q1A guidelines) using LC-MS to track degradation products (e.g., hydrolysis of the ester group to carboxylic acid). Kinetic modeling (Arrhenius plots) can predict shelf-life. Buffer systems (phosphate vs. Tris) should be compared to assess pH-dependent degradation .
Q. How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?
- Methodology : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), BBB permeability, and CYP450 metabolism. Molecular docking (AutoDock Vina) against target enzymes (e.g., aminopeptidases) can rationalize observed bioactivity. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
Q. What experimental designs are optimal for investigating the compound’s mechanism of action in neurological models?
- Methodology : Combine patch-clamp electrophysiology (to assess ion channel modulation) with calcium imaging (Fluo-4 AM dye) in primary neuronal cultures. Use CRISPR knockouts of suspected targets (e.g., NMDA receptor subunits) to confirm specificity. Dose-response curves (EC₅₀/IC₅₀) should be normalized to positive controls (e.g., memantine) .
Data Presentation and Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
